molecular formula C19H22N6O3 B2634845 3-benzyl-7-[(2-morpholin-4-ylethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1396857-11-6

3-benzyl-7-[(2-morpholin-4-ylethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2634845
CAS No.: 1396857-11-6
M. Wt: 382.424
InChI Key: WXNDEAGOXMIEJJ-UHFFFAOYSA-N
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Description

3-benzyl-7-[(2-morpholin-4-ylethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound belonging to the class of pyrimido[4,5-d]pyrimidines. These compounds are characterized by their bicyclic structure, consisting of two fused pyrimidine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-7-[(2-morpholin-4-ylethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to facilitate the nucleophilic attack .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the synthesis process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-benzyl-7-[(2-morpholin-4-ylethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines .

Scientific Research Applications

3-benzyl-7-[(2-morpholin-4-ylethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-benzyl-7-[(2-morpholin-4-ylethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-benzyl-7-[(2-morpholin-4-ylethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both benzyl and morpholin-4-ylethylamino groups enhances its potential for diverse applications in scientific research and industry .

Properties

IUPAC Name

6-benzyl-2-(2-morpholin-4-ylethylamino)-8H-pyrimido[4,5-d]pyrimidine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O3/c26-17-15-12-21-18(20-6-7-24-8-10-28-11-9-24)22-16(15)23-19(27)25(17)13-14-4-2-1-3-5-14/h1-5,12H,6-11,13H2,(H2,20,21,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXNDEAGOXMIEJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC2=NC=C3C(=N2)NC(=O)N(C3=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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